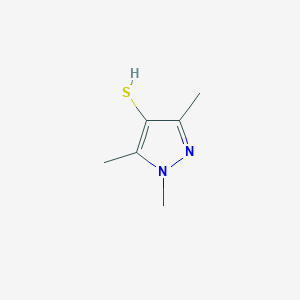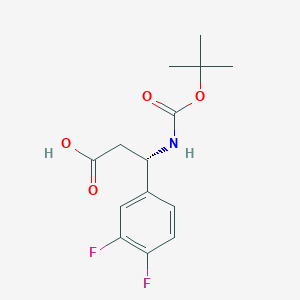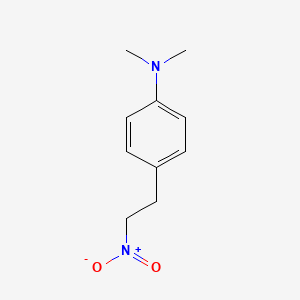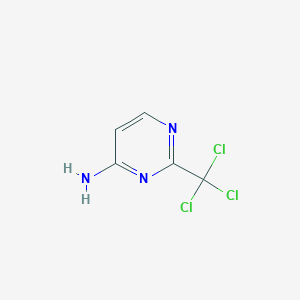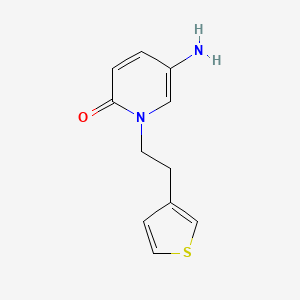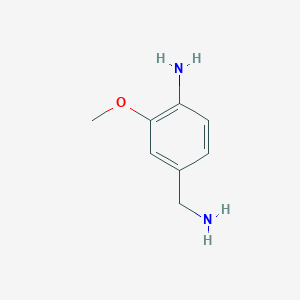
4-(Aminomethyl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2-methoxyaniline is an organic compound with the molecular formula C8H12N2O It is a derivative of aniline, featuring an amino group attached to the benzene ring along with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methoxyaniline typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Formylation: The amino group is protected by formylation using formic acid and acetic anhydride.
Aminomethylation: The protected amino group is then subjected to aminomethylation using formaldehyde and a secondary amine.
Deprotection: Finally, the formyl group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by aminomethylation using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted aniline derivatives.
科学的研究の応用
4-(Aminomethyl)-2-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-(Aminomethyl)-2-methoxyaniline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)benzamide
- 4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one
Uniqueness
4-(Aminomethyl)-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
4-(aminomethyl)-2-methoxyaniline |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5,9-10H2,1H3 |
InChIキー |
ITVCZVQGSJCSLW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



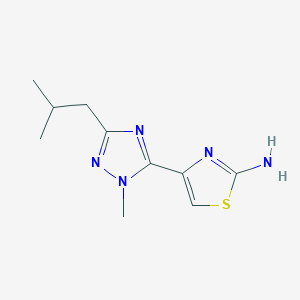
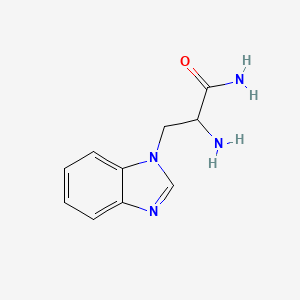
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)

